Aceglutamidaluminium

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Aceglutamide aluminum has several scientific research applications:

Wirkmechanismus

Target of Action

Aceglutamide Aluminum, also known as acetylglutamine, is an acetylated form of the amino acid L-glutamine . It primarily targets the body and brain’s glutamate precursor . Glutamate is a crucial neurotransmitter involved in cognitive functions like learning and memory.

Mode of Action

Aceglutamide Aluminum functions as a prodrug to glutamine . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, Aceglutamide Aluminum is metabolized into glutamine, a critical amino acid in the body, with improved potency and stability .

Pharmacokinetics

It is known that aceglutamide aluminum has improved potency and stability compared to glutamine , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Aceglutamide Aluminum is used as a psychostimulant and nootropic, enhancing cognitive functions such as learning and memory . Additionally, it is used in the treatment of ulcers . The drug has also shown neuroprotective effects in an animal model of cerebral ischemia .

Biochemische Analyse

Biochemical Properties

Aceglutamide Aluminum functions as a prodrug to glutamine with improved potency and stability . As a derivative of glutamine, it may interact with enzymes, proteins, and other biomolecules involved in glutamine metabolism

Cellular Effects

It is used as a psychostimulant and nootropic, suggesting it may influence neuronal function . It is also used in the treatment of ulcers, indicating it may have effects on gastric cells .

Molecular Mechanism

As a prodrug to glutamine, it may exert its effects through the metabolic pathways of glutamine

Metabolic Pathways

Aceglutamide Aluminum is involved in the metabolic pathways of glutamine, as it is a prodrug to glutamine . It may interact with enzymes or cofactors involved in glutamine metabolism

Vorbereitungsmethoden

AcetylglutAmin-Aluminium kann durch Acetylierung von L-Glutamin synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Essigsäureanhydrid als Acetylierungsmittel unter kontrollierten Bedingungen. Das Produkt wird dann durch Kristallisation gereinigt, um weiße Kristalle von AcetylglutAmin-Aluminium zu erhalten . Industrielle Produktionsmethoden verwenden ähnliche Syntheserouten, jedoch in größerem Maßstab, um durch optimierte Reaktionsbedingungen und Reinigungstechniken eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

AcetylglutAmin-Aluminium durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: In wässrigen Lösungen kann AcetylglutAmin-Aluminium hydrolysieren, um L-Glutamin und Essigsäure zu bilden.

Oxidation: Es kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel, was zur Bildung der entsprechenden Oxide führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasser für die Hydrolyse, Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind L-Glutamin, Essigsäure und substituierte Derivate von AcetylglutAmin-Aluminium .

Wissenschaftliche Forschungsanwendungen

AcetylglutAmin-Aluminium hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Vorstufe bei der Synthese anderer Glutaminderivate verwendet.

Biologie: Es dient als stabile Quelle für Glutamin, das für verschiedene Zellfunktionen essentiell ist.

Medizin: AcetylglutAmin-Aluminium wird als Psychostimulans und Nootropikum zur Verbesserung der kognitiven Funktionen eingesetzt. .

Wirkmechanismus

AcetylglutAmin-Aluminium wirkt als Prodrug zu Glutamin, d. h. es wird im Körper in Glutamin umgewandelt. Glutamin ist eine wichtige Aminosäure, die als Vorstufe für Glutamat dient, einem wichtigen Neurotransmitter im Gehirn. Die Umwandlung von AcetylglutAmin-Aluminium in Glutamin erhöht seine Wirksamkeit und Stabilität, wodurch es seine Wirkungen effizienter ausüben kann . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen das glutamaterge System, das eine Schlüsselrolle bei kognitiven Funktionen und Neuroprotektion spielt .

Analyse Chemischer Reaktionen

Aceglutamide aluminum undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, aceglutamide aluminum can hydrolyze to form L-glutamine and acetic acid.

Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are L-glutamine, acetic acid, and substituted derivatives of aceglutamide aluminum .

Vergleich Mit ähnlichen Verbindungen

AcetylglutAmin-Aluminium ähnelt anderen acetylierten Aminosäuren wie N-Acetylasparaginsäure und N-Acetylglutaminsäure. es ist einzigartig in seiner Doppelfunktion als Psychostimulans und Antiulkusmittel . Andere ähnliche Verbindungen umfassen:

N-Acetylasparaginsäure: hauptsächlich am Hirnstoffwechsel beteiligt.

N-Acetylglutaminsäure: spielt eine Rolle im Harnstoffzyklus.

Citrullin: Am Stickstoffoxidzyklus beteiligt und hat kardiovaskuläre Vorteile.

AcetylglutAmin-Aluminium zeichnet sich durch seine neuroprotektiven Wirkungen und seine Anwendung bei der Behandlung von Geschwüren aus, was es zu einer vielseitigen Verbindung sowohl in medizinischen als auch in industriellen Anwendungen macht .

Eigenschaften

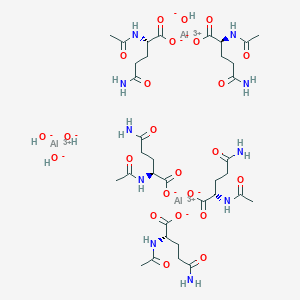

IUPAC Name |

trialuminum;2-acetamido-5-amino-5-oxopentanoate;tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;3*+3;;;;/p-9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHAAOJLULJLK-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59Al3N10O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

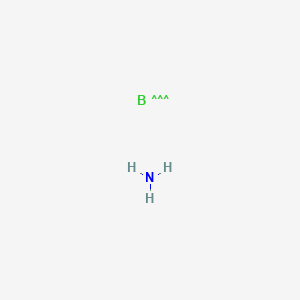

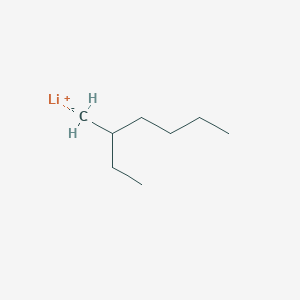

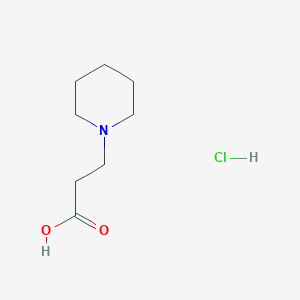

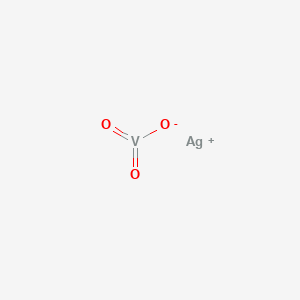

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

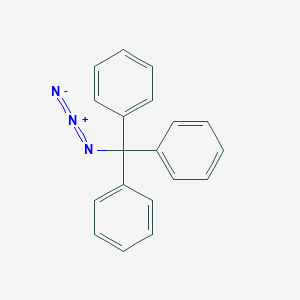

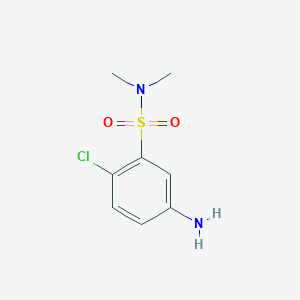

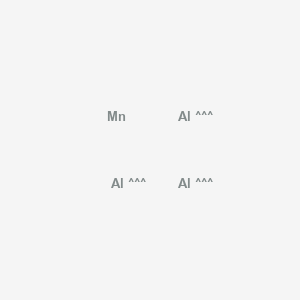

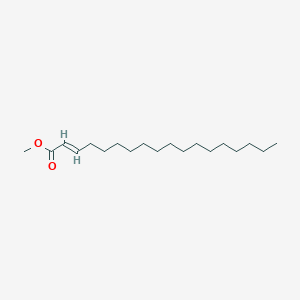

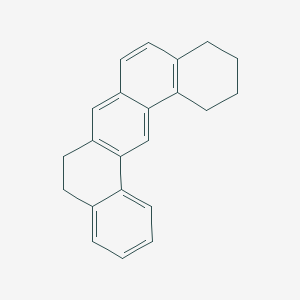

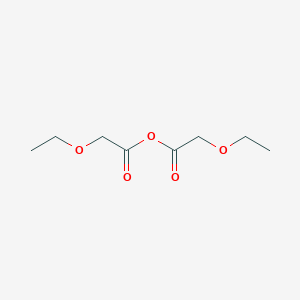

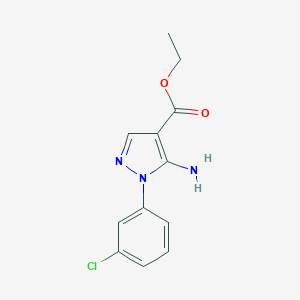

Feasible Synthetic Routes

Q1: What is the mechanism of action for aceglutamide aluminum's anti-ulcer activity?

A1: While the exact mechanism remains unclear, research suggests aceglutamide aluminum might exert its effects by enhancing the natural defense mechanisms of the gastric mucosa. Studies indicate it significantly increases the concentration and total amount of components like hexosamine, sialic acid, and uronic acid in the mucosa of ulcerated areas in rats. [] These components are crucial for mucus production and granuloma formation, both essential for ulcer healing. [] Additionally, aceglutamide aluminum demonstrated a stronger protective effect than other agents, like sodium alginate, in preventing esophageal ulceration induced in rats. [] This suggests a potential protective coating mechanism against gastric juice, further contributing to its anti-ulcer properties. []

Q2: What is the chemical formula and molecular weight of aceglutamide aluminum?

A2: Aceglutamide aluminum, also known as pentakis(N-2-acetyl-L-glutaminato)tetrahydroxytri-aluminum, has the molecular formula C35H59Al3N10O24. []

Q3: Are there specific formulations designed to improve the palatability of aceglutamide aluminum?

A3: Yes, research indicates that incorporating carageenan into formulations with aceglutamide aluminum can mask its bitterness and astringent taste. [] This is particularly beneficial for oral administration, potentially improving patient compliance. []

Q4: How stable is aceglutamide aluminum in aqueous solutions or suspensions?

A4: Aceglutamide aluminum, when formulated with carageenan, exhibits improved stability in aqueous solutions and suspensions. [] Carageenan, being a high molecular weight polymer, helps prevent phase separation, thereby enhancing the stability of the formulation. []

Q5: How is aceglutamide aluminum absorbed in the body, and what happens to it after absorption?

A5: Studies in healthy volunteers demonstrate that aluminum from aceglutamide aluminum is absorbed from the gastrointestinal tract. [] After absorption, it appears to be rapidly excreted, primarily through urine and feces. [] This suggests that while absorption does occur, the body efficiently eliminates the aluminum, minimizing potential accumulation. []

Q6: Are there any established analytical methods for quantifying aceglutamide aluminum and its related substances?

A6: Yes, researchers have developed and validated specific analytical methods for this purpose. High-performance liquid chromatography (HPLC) [, ] and ion-pair chromatography [] have proven effective in quantifying aceglutamide aluminum and identifying any related substances. These methods offer accuracy, reliability, and specificity, crucial for quality control and research purposes. [, ]

Q7: What is the role of zinc L-carnosine in treating gastric ulcers, and how does it compare to aceglutamide aluminum?

A7: Zinc L-carnosine is another compound investigated for its anti-ulcer properties. [] It demonstrates a strong antacid effect, surpassing sodium bicarbonate, and exhibits potent anti-peptic activity. [] While both compounds target different aspects of ulcer development, research comparing their efficacy head-to-head is limited.

Q8: Are there any known safety concerns associated with long-term aceglutamide aluminum use?

A8: While aceglutamide aluminum is generally well-tolerated, [, ] it's important to acknowledge that aluminum absorption does occur with its use. [] While the absorbed aluminum is rapidly excreted, [] long-term effects require further investigation, particularly in individuals with impaired renal function.

Q9: What research infrastructure and resources are available for researchers interested in studying aceglutamide aluminum?

A9: Researchers can leverage various tools and resources, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)